molecular formula C16H13BrN4O8 B15016611 2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15016611
M. Wt: 469.20 g/mol
InChI Key: FTLPVZJKDIETRR-CNHKJKLMSA-N
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Description

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, nitro, and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 2-(2-bromo-4-nitrophenoxy)acetohydrazide and 4-hydroxy-3-methoxy-2-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 2-(4-bromo-2-nitrophenoxy)acetohydrazide
  • 4-bromo-2-(2-(2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

2-(2-bromo-4-nitrophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide stands out due to its combination of bromine, nitro, and methoxy groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H13BrN4O8

Molecular Weight

469.20 g/mol

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrN4O8/c1-28-16-12(22)4-2-9(15(16)21(26)27)7-18-19-14(23)8-29-13-5-3-10(20(24)25)6-11(13)17/h2-7,22H,8H2,1H3,(H,19,23)/b18-7+

InChI Key

FTLPVZJKDIETRR-CNHKJKLMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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